molecular formula C17H22N4O3S B11054655 2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4,6-dimethylpyrimidine

2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4,6-dimethylpyrimidine

Cat. No.: B11054655
M. Wt: 362.4 g/mol
InChI Key: RJYFEBFIEBCEPM-UHFFFAOYSA-N
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Description

2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4,6-dimethylpyrimidine is a complex organic compound that features a piperazine ring substituted with a methoxyphenylsulfonyl group and a dimethylpyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4,6-dimethylpyrimidine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can then be deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of solid-phase synthesis and photocatalytic methods can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4,6-dimethylpyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4,6-dimethylpyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to neuroprotective effects . The compound also interacts with alpha1-adrenergic receptors, which play a role in various neurological conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4,6-dimethylpyrimidine stands out due to its dual action on neuroprotective pathways and alpha1-adrenergic receptors, making it a promising candidate for treating neurodegenerative diseases and other conditions.

Properties

Molecular Formula

C17H22N4O3S

Molecular Weight

362.4 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-4,6-dimethylpyrimidine

InChI

InChI=1S/C17H22N4O3S/c1-13-12-14(2)19-17(18-13)20-8-10-21(11-9-20)25(22,23)16-6-4-15(24-3)5-7-16/h4-7,12H,8-11H2,1-3H3

InChI Key

RJYFEBFIEBCEPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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